methyl 4-{(7E)-7-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl}benzoate
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Overview
Description
Methyl 4-{(7E)-7-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl}benzoate is a complex organic compound that features a unique structure combining multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{(7E)-7-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl}benzoate typically involves multi-step organic reactionsCommon reagents used include aldehydes, amines, and catalysts such as zinc chloride or ammonium acetate .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to enhance efficiency and reduce environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound allow for electrophilic and nucleophilic substitution reactions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-{(7E)-7-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of methyl 4-{(7E)-7-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl}benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .
Comparison with Similar Compounds
- 4-(3,5-diphenyl-1H-pyrazol-1-yl)benzenesulfonamide
- (5E)-5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Comparison: Compared to similar compounds, methyl 4-{(7E)-7-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl}benzoate stands out due to its unique combination of aromatic and heterocyclic structures.
Properties
Molecular Formula |
C44H35N3O2 |
---|---|
Molecular Weight |
637.8 g/mol |
IUPAC Name |
methyl 4-[(7E)-7-[[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]methylidene]-2-phenyl-5,6-dihydrocyclopenta[b]pyridin-4-yl]benzoate |
InChI |
InChI=1S/C44H35N3O2/c1-49-44(48)35-21-19-31(20-22-35)39-28-40(32-11-5-2-6-12-32)45-43-36(23-26-38(39)43)27-30-17-24-37(25-18-30)47-42(34-15-9-4-10-16-34)29-41(46-47)33-13-7-3-8-14-33/h2-22,24-25,27-28,42H,23,26,29H2,1H3/b36-27+ |
InChI Key |
YZJHEUNMJKHCHG-KJFHWCLQSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=NC\3=C2CC/C3=C\C4=CC=C(C=C4)N5C(CC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=NC3=C2CCC3=CC4=CC=C(C=C4)N5C(CC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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